

4-Methyl-3-(trifluoromethyl)benzyl alcohol

chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methyl-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B2892480

[Get Quote](#)

<-1> ## An In-Depth Technical Guide to **4-Methyl-3-(trifluoromethyl)benzyl alcohol**:
Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(trifluoromethyl)benzyl alcohol is a substituted aromatic alcohol that has garnered significant interest within the fields of medicinal chemistry and materials science. Its structural distinction lies in the presence of both a methyl (-CH₃) and a trifluoromethyl (-CF₃) group on the benzene ring, attached to a benzyl alcohol moiety. The trifluoromethyl group, a well-known bioisostere for a methyl or ethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, structural elucidation, physicochemical properties, and applications of this versatile chemical intermediate.

Chemical Structure and Physicochemical Properties

The unique arrangement of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the aromatic ring imparts specific chemical and physical properties to the molecule.

Table 1: Physicochemical Properties of **4-Methyl-3-(trifluoromethyl)benzyl alcohol**

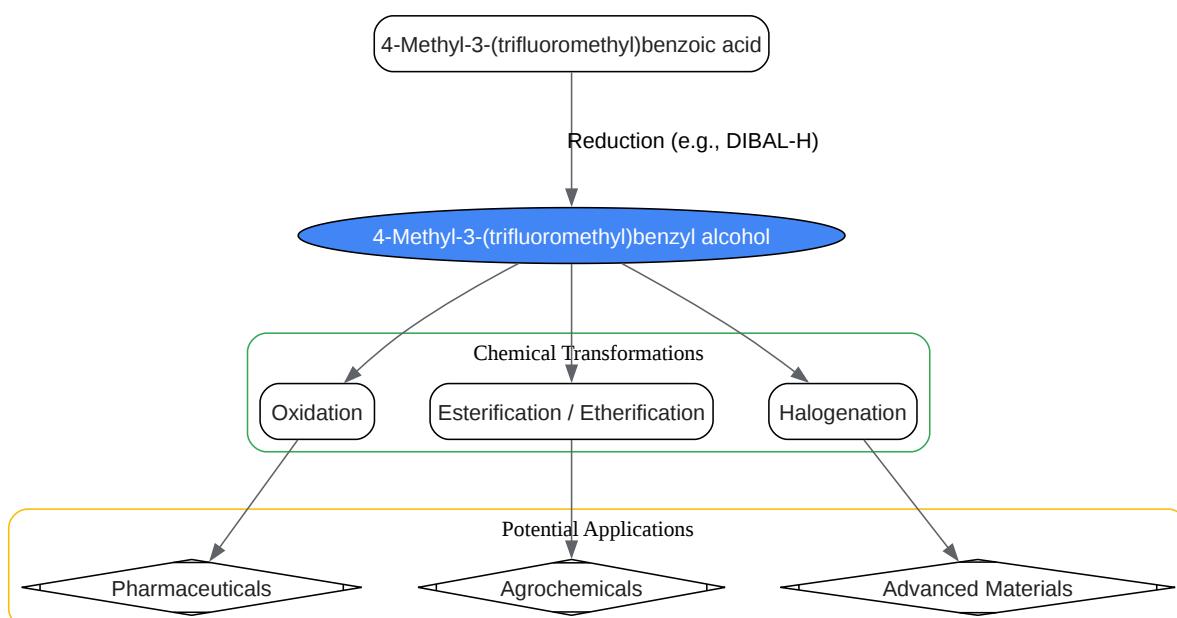
Property	Value	Source(s)
Molecular Formula	$C_9H_9F_3O$	[1]
Molecular Weight	190.16 g/mol	[1]
CAS Number	261952-01-6	[2] [3]
Appearance	White to yellow crystal/powder or solid	
Purity	Typically $\geq 97\%$	[3]

Synthesis and Purification

The most common and practical laboratory synthesis of **4-Methyl-3-(trifluoromethyl)benzyl alcohol** involves the reduction of its corresponding benzoic acid derivative, 4-methyl-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 4-Methyl-3-(trifluoromethyl)benzoic acid

This protocol outlines a standard reduction procedure using a suitable reducing agent.


Materials:

- 4-Methyl-3-(trifluoromethyl)benzoic acid
- Anhydrous tetrahydrofuran (THF)
- Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 25% in toluene)
- Methanol
- 2N Hydrochloric acid (HCl)
- Toluene
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)

- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-3-(trifluoromethyl)benzoic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add the DIBAL-H solution dropwise via the dropping funnel, maintaining the temperature below 10°C. A typical molar ratio of DIBAL-H to the benzoic acid is approximately 5:1 to ensure complete reduction.^[4]
- Reaction Monitoring: After the addition is complete, the reaction mixture can be slowly warmed to room temperature or gently heated (e.g., to 50°C) and stirred for several hours.^[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Quenching: Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully add methanol dropwise to quench the excess DIBAL-H.
- Workup: The quenched reaction mixture is then added dropwise to a stirred solution of 2N HCl. This step hydrolyzes the aluminum salts and ensures the product is in the organic phase. The mixture may be stirred at an elevated temperature (e.g., 50-60°C) for a short period to facilitate this process.^[4]
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like toluene or ethyl acetate. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude **4-Methyl-3-(trifluoromethyl)benzyl alcohol** can be further purified by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rdchemicals.com [rdchemicals.com]
- 2. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [4-Methyl-3-(trifluoromethyl)benzyl alcohol chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2892480#4-methyl-3-trifluoromethyl-benzyl-alcohol-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com